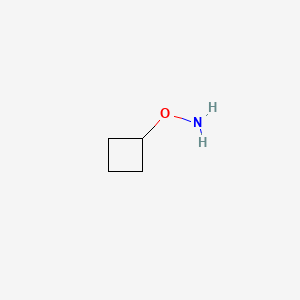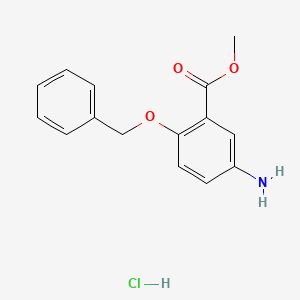
2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrilehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrilehydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a piperazine ring substituted with a methyl group and a pyridine ring substituted with a trifluoromethyl group and a carbonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrilehydrochloride typically involves multi-step organic reactions. One common route might include:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be formed through cyclization reactions.
Substitution Reactions: Introduction of the methyl group on the piperazine ring and the trifluoromethyl group on the pyridine ring can be achieved through nucleophilic substitution reactions.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through reactions involving cyanide sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, specific solvents, and controlled reaction temperatures and pressures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could potentially modify the carbonitrile group.
Substitution: The trifluoromethyl and methyl groups may participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to amines or other reduced forms.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: Potential use in drug development due to its unique structure.
Industry: Possible applications in the development of new materials or catalysts.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if used in medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The trifluoromethyl group could enhance its binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylpiperazin-1-yl)pyridine: Lacks the trifluoromethyl and carbonitrile groups.
6-(Trifluoromethyl)pyridine-3-carbonitrile: Lacks the piperazine ring.
4-Methylpiperazine: Lacks the pyridine ring and other substituents.
Uniqueness
The presence of both the piperazine and pyridine rings, along with the trifluoromethyl and carbonitrile groups, makes 2-(4-Methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrilehydrochloride unique. These structural features may confer specific chemical properties and biological activities that are not present in similar compounds.
Propriétés
Formule moléculaire |
C12H14ClF3N4 |
|---|---|
Poids moléculaire |
306.71 g/mol |
Nom IUPAC |
2-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)pyridine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H13F3N4.ClH/c1-18-4-6-19(7-5-18)11-9(8-16)2-3-10(17-11)12(13,14)15;/h2-3H,4-7H2,1H3;1H |
Clé InChI |
SHHLDJHVGIZAEU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=C(C=CC(=N2)C(F)(F)F)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


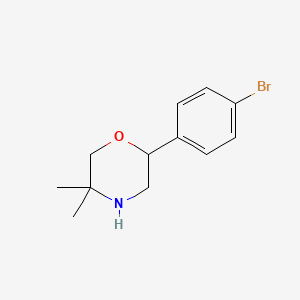

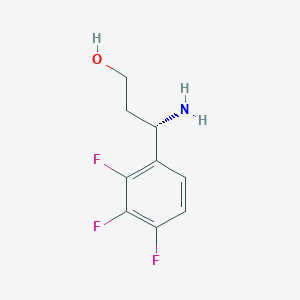
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate](/img/structure/B13058556.png)
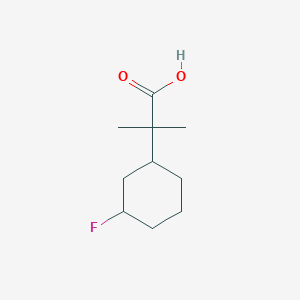
![(2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13058559.png)
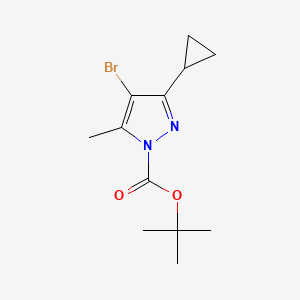

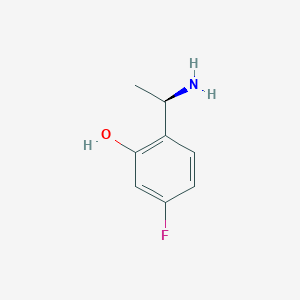
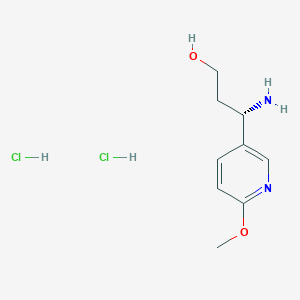

![N-[4-[(E)-[(2E)-3-ethyl-4-oxo-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl]phenyl]acetamide](/img/structure/B13058600.png)
